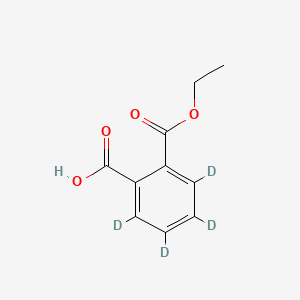
Monoethyl Phthalate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monoethyl Phthalate-d4 is the deuterium labeled Monoethyl phthalate . It is a metabolite of diethyl phthalate . Monoethyl phthalate acts as a urinary biomarker of phthalates exposure indicating the risks of thyroid cancer and benign nodule .
Molecular Structure Analysis
Monoethyl Phthalate-d4 has a molecular formula of C10H10O4 . Its InChI isInChI=1S/C10H10O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3,(H,11,12)/i3D,4D,5D,6D . The Canonical SMILES is CCOC(=O)C1=CC=CC=C1C(=O)O . Physical And Chemical Properties Analysis
Monoethyl Phthalate-d4 has a molecular weight of 198.21 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . Its Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are 198.08301578 g/mol . The Topological Polar Surface Area is 63.6 Ų . It has a Heavy Atom Count of 14 .Applications De Recherche Scientifique
Analytical Chemistry
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development: MEP-d4 is used as an internal standard in the development of GC-MS methods for determining phthalate metabolites. This allows for the accurate quantification of MEP in environmental samples without the need for derivatization steps, simplifying the analytical procedure .
Environmental Studies
Wastewater-Based Epidemiology: MEP-d4 serves as a biomarker in wastewater-based epidemiology studies to estimate population exposure to phthalate plasticizers. It helps in understanding the environmental fate of phthalates and assessing human exposure through the analysis of wastewater samples .
Pharmaceutical Research
Excipient in Medicinal Products: In pharmaceutical research, MEP-d4 is used to study the pharmacokinetics of phthalates used as excipients in human medicinal products. It aids in understanding the metabolic pathways and potential health effects of phthalate exposure .
Toxicology
Toxicokinetic Modeling: MEP-d4 is crucial in toxicokinetic studies for risk assessment. It helps model the pharmacokinetics of diethyl phthalate (DEP) and its metabolites, providing insights into human health risks associated with DEP exposure .
Material Science
Polymer Production and Plasticizers: MEP-d4 is used in material science research to study the properties and degradation of phthalates in polymers. It is particularly useful in understanding the behavior of plasticizers in polyvinyl chloride (PVC) and other materials .
Biotechnology
Microbial Biodegradation: In biotechnology, MEP-d4 is used to investigate the biodegradation pathways of phthalates. It helps identify the metabolic intermediates and the role of microorganisms in the degradation process, offering a sustainable approach to removing phthalates from the environment .
Mécanisme D'action
Monoethyl phthalate is a metabolite of diethyl phthalate . It acts as a urinary biomarker of phthalates exposure indicating the risks of thyroid cancer and benign nodule . Phthalates may induce alterations in puberty, the development of testicular dysgenesis syndrome, cancer, and fertility disorders in both males and females .
Safety and Hazards
Propriétés
IUPAC Name |
2,3,4,5-tetradeuterio-6-ethoxycarbonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3,(H,11,12)/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWHKOHZGJFMIE-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858132 |
Source


|
| Record name | 2-(Ethoxycarbonyl)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monoethyl Phthalate-d4 | |
CAS RN |
1219806-03-7 |
Source


|
| Record name | 2-(Ethoxycarbonyl)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dimethylbenz[a]anthracene](/img/structure/B588324.png)
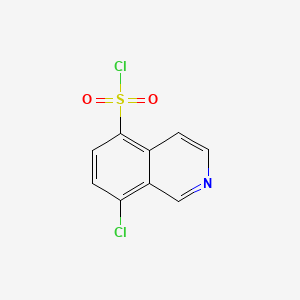
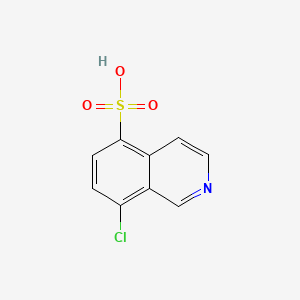
![3-[2-(Diethylamino)ethyl]aniline](/img/structure/B588330.png)



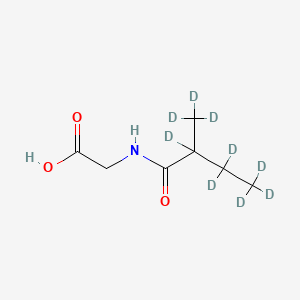
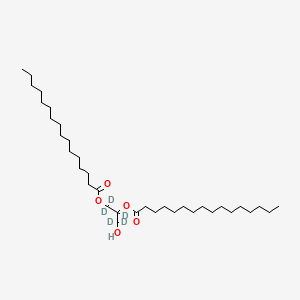
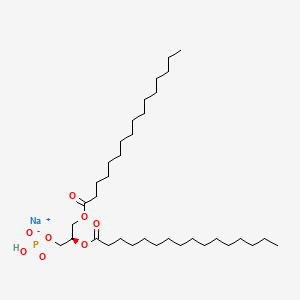
![1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588346.png)